2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-

MAO-A inhibitor synthesis cimoxatone analog patented intermediate

2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- (CAS 79038-55-4; molecular formula C₁₂H₁₅NO₄; MW 237.25 g/mol) is a synthetic 3-aryl-2-oxazolidinone derivative bearing a 4-(hydroxymethyl)phenyl substituent at the N-3 position and a methoxymethyl group at the C-5 position of the oxazolidinone ring. The compound belongs to the aryloxazolidinone class, which includes clinically evaluated reversible monoamine oxidase A (MAO-A) inhibitors such as toloxatone, cimoxatone, and befloxatone.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B12864058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOCC1CN(C(=O)O1)C2=CC=C(C=C2)CO
InChIInChI=1S/C12H15NO4/c1-16-8-11-6-13(12(15)17-11)10-4-2-9(7-14)3-5-10/h2-5,11,14H,6-8H2,1H3
InChIKeyBLOWSMGDSQFLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- (CAS 79038-55-4): Compound Class, Identity, and Procurement Context


2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- (CAS 79038-55-4; molecular formula C₁₂H₁₅NO₄; MW 237.25 g/mol) is a synthetic 3-aryl-2-oxazolidinone derivative bearing a 4-(hydroxymethyl)phenyl substituent at the N-3 position and a methoxymethyl group at the C-5 position of the oxazolidinone ring [1]. The compound belongs to the aryloxazolidinone class, which includes clinically evaluated reversible monoamine oxidase A (MAO-A) inhibitors such as toloxatone, cimoxatone, and befloxatone [2]. This specific compound is documented in US Patent 4,517,197 (Delalande S.A.) as a key synthetic intermediate—designated '3-para-(hydroxymethyl)phenyl 5-methoxymethyl 2-oxazolidinone'—for the preparation of cimoxatone-type MAO-A inhibitors via condensation with m-halogenophenols or m-cyanophenols [3]. Its computed physicochemical properties include a calculated XLogP3 of 0.5, a topological polar surface area (TPSA) of 59 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1].

Why 3-Aryl-2-Oxazolidinone Analogs Cannot Be Interchanged for 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- (CAS 79038-55-4)


Within the 3-aryl-2-oxazolidinone class, substitution at both the N-3 aryl position and the C-5 side chain profoundly alters biological activity, synthetic utility, and physicochemical properties [1]. The C-5 substituent identity (hydroxymethyl vs. methoxymethyl vs. aminomethyl) is a primary determinant of MAO-A inhibitory potency and selectivity, with the methoxymethyl group conferring substantially greater potency than the hydroxymethyl group found in toloxatone [2]. Simultaneously, the nature and substitution pattern of the N-3 aryl group dictate synthetic derivatization pathways: a 4-(hydroxymethyl)phenyl group (benzylic alcohol) enables Mitsunobu coupling and mesylation-based chemistry that is mechanistically distinct from the phenolic OH-based Williamson ether synthesis used with 4-hydroxyphenyl analogs such as the befloxatone intermediate (CAS 79038-60-1) [3]. These structural features mean that two oxazolidinones differing only in the N-3 aryl substituent or C-5 side chain are not interchangeable as synthetic intermediates and may exhibit orders-of-magnitude differences in target binding affinity [2][4].

Quantitative Differentiation Evidence for 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- (CAS 79038-55-4) Versus Closest Analogs


Patented Synthetic Intermediate with Explicit Role in Cimoxatone-Class MAO-A Inhibitor Synthesis (US 4,517,197)

US Patent 4,517,197 (Delalande S.A.) explicitly names 3-p-(hydroxymethyl)phenyl 5-methoxymethyl 2-oxazolidinone (the target compound, CAS 79038-55-4) as an essential intermediate in Route G for synthesizing compounds of Formula (I) where R is an m-halogenophenoxymethyl or m-cyanophenoxymethyl group—i.e., cimoxatone-type MAO-A inhibitors. The compound is used in two distinct synthetic pathways: (a) Mitsunobu condensation with m-halogenophenol or m-cyanophenol, and (b) mesylation followed by nucleophilic displacement [1]. This is in contrast to the befloxatone intermediate, 3-(4-hydroxyphenyl)-5-(methoxymethyl)oxazolidin-2-one (CAS 79038-60-1), which relies on phenolic OH alkylation with a tosylate (Williamson-type) for derivatization—a mechanistically distinct coupling strategy [2].

MAO-A inhibitor synthesis cimoxatone analog patented intermediate Mitsunobu coupling

Physicochemical Differentiation: XLogP3, TPSA, and Hydrogen Bond Donor Count Versus Closest Structural Analogs

The target compound (CAS 79038-55-4) carries a computed XLogP3 of 0.5, a TPSA of 59 Ų, and one hydrogen bond donor (HBD) [1]. These values position it in a distinct physicochemical space from its closest analog, 3-(4-hydroxyphenyl)-5-(methoxymethyl)oxazolidin-2-one (CAS 79038-60-1; MW 223.23, C₁₁H₁₃NO₄, HBD = 1, XLogP3 estimated ~0.3–0.4 based on the loss of one methylene), and from the simpler 5-methoxymethyl-3-phenyl-2-oxazolidinone (CAS 92613-43-9; no ring substituent, XLogP3 ~1.0). The target compound's additional benzylic CH₂OH group increases molecular weight (+14 Da vs. CAS 79038-60-1) and introduces a rotatable bond, affecting conformational flexibility and solubility [1]. In contrast, clinical candidates like befloxatone (MW 349.31, XLogP3 ~2.0, TPSA ~68 Ų) and cimoxatone (MW 338.36, XLogP3 ~2.5) occupy a significantly more lipophilic region of chemical space due to their extended N-3 aryl substituents [2][3].

drug-likeness CNS penetration physicochemical profiling lead optimization

C5 Methoxymethyl Group: Class-Level Potency Enhancement Over C5 Hydroxymethyl in 3-Aryl-2-Oxazolidinone MAO-A Inhibitors

Across the 3-aryl-2-oxazolidinone class, the identity of the C5 substituent is a critical potency determinant. Toloxatone (C5-hydroxymethyl; Ki MAO-A = 1.8–3.4 μM; selectivity MAO-A/MAO-B ≈ 24) is markedly less potent than its C5-methoxymethyl counterparts cimoxatone (Ki MAO-A = 3.7 nM) and befloxatone (Ki MAO-A = 1.9–3.6 nM) [1][2]. The target compound carries the C5-methoxymethyl group associated with high MAO-A affinity rather than the lower-potency C5-hydroxymethyl group of toloxatone [3]. In the pyrrolyl-oxazolidinone series, (R)-5-methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone was reported to be 78-fold more potent than toloxatone as a MAO-A inhibitor, further confirming the C5 methoxymethyl advantage [4]. While direct MAO-A Ki data for the target compound itself (CAS 79038-55-4) have not been located in the peer-reviewed literature, the patent describes the Formula (I) compounds derived from this intermediate as having antidepressant activity in the 5-HTP potentiation and reserpine ptosis models [3].

MAO-A inhibition structure-activity relationship C5 substituent potency comparison

Oxidation to Aldehyde Intermediate (CAS 79038-49-6): Synthetic Versatility and Companion Intermediate Availability

The target compound (CAS 79038-55-4) serves as the direct precursor to Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- (CAS 79038-49-6), via oxidation of the benzylic alcohol [1]. This aldehyde derivative (MW 235.24; C₁₂H₁₃NO₄) provides an orthogonal synthetic handle for reductive amination, Wittig olefination, or Grignard addition that is not accessible from the alcohol alone. Both intermediates are commercially available from the same supplier catalog (e.g., Shanghai Changyan Chemical Technology; catalog numbers CY43629 and CY43630), with the aldehyde listed at ≥95% purity [2]. The coexistence of these two intermediates in a single supplier catalog—differing only in oxidation state at the para-benzylic position—contrasts with the 4-hydroxyphenyl series where the analogous formyl derivative is not a standard catalog item, limiting synthetic options to phenolic OH-based chemistry [3].

synthetic intermediate aldehyde handle reductive amination companion compound

Priority Application Scenarios for 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- (CAS 79038-55-4) Based on Differentiation Evidence


Synthesis of Cimoxatone-Type MAO-A Inhibitors via Benzylic Alcohol Derivatization (Mitsunobu or Mesylate Displacement)

This compound is the preferred starting material for constructing cimoxatone analogs bearing an m-cyanophenoxymethyl or m-halogenophenoxymethyl linker at the N-3 aryl para position, as explicitly taught in US Patent 4,517,197 Route G [1]. The benzylic alcohol can be directly coupled with m-cyanophenol or m-halogenophenol under Mitsunobu conditions (PPh₃, ethyl azodicarboxylate, THF), or alternatively converted to the mesylate for NaH-mediated displacement in DMF [1]. This yields key intermediates en route to reversible MAO-A inhibitors with nanomolar target affinity—cimoxatone itself demonstrates Ki MAO-A = 3.7 nM in rat intestine [2]. Researchers pursuing MAO-A PET tracer development or next-generation RIMAs (reversible inhibitors of monoamine oxidase A) should procure this compound as their primary building block.

Medicinal Chemistry SAR Exploration Using the Alcohol-to-Aldehyde Oxidation Cascade for Divergent Library Synthesis

The target compound's benzylic alcohol can be selectively oxidized to Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- (CAS 79038-49-6), a reaction documented in US Patent 4,517,197 for the reverse (NaBH₄ reduction) direction and equally feasible in the forward direction using mild oxidants (e.g., MnO₂ or Dess-Martin periodinane) [1]. Because both the alcohol and aldehyde are commercially available from overlapping suppliers [3], a medicinal chemistry team can procure both intermediates simultaneously and explore two parallel SAR vectors: (a) O-alkylation/arylation from the alcohol, and (b) reductive amination, Wittig, or Grignard addition from the aldehyde. This divergent strategy is uniquely enabled by the 4-(hydroxymethyl)phenyl architecture and is not directly replicable with the 4-hydroxyphenyl analog (CAS 79038-60-1), which lacks the aldehyde companion intermediate in standard catalogs [4].

CNS Drug Discovery Programs Requiring Favorable Physicochemical Starting Points for Lead Optimization

With a computed XLogP3 of 0.5 and TPSA of 59 Ų, this intermediate resides in a highly favorable region of CNS drug-like chemical space before any further derivatization [1]. By comparison, the final drug befloxatone (XLogP3 ~2.0, TPSA ~68 Ų) and cimoxatone (XLogP3 ~2.5) are significantly more lipophilic, pushing toward the upper boundary of the CNS MPO desirability range [5][6]. Starting a CNS lead optimization campaign from this relatively polar intermediate provides a wider 'lipophilicity budget' for introducing potency-enhancing substituents without exceeding CNS drug-likeness thresholds. Procurement of this compound is recommended for CNS programs where maintaining favorable passive permeability and minimizing P-glycoprotein efflux liability are early-stage design criteria.

Reference Standard for Analytical Method Development and Impurity Profiling in Oxazolidinone MAO-A Inhibitor Manufacturing

Given the commercial availability of this compound at ≥95% purity and its close structural relationship to the aldehyde oxidation product (CAS 79038-49-6) [3], it can serve as a reference standard for HPLC purity monitoring and impurity profiling during the synthesis of cimoxatone-class compounds. In industrial process chemistry, the ability to distinguish the alcohol intermediate from its over-oxidized aldehyde counterpart and its over-reduced toluyl analog by retention time is essential for quality control. The compound's distinct UV chromophore (oxazolidinone carbonyl conjugated with N-aryl) and moderate polarity facilitate method development using standard C18 reverse-phase HPLC conditions.

Quote Request

Request a Quote for 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.